molecular formula C18H19N3O3S B10999736 ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10999736
M. Wt: 357.4 g/mol
InChI Key: DMEJOWPMKOKSGN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a unique structure combining an indole moiety with a thiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the reaction of 1-methyl-1H-indole-3-acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed mechanistic studies are essential to fully understand its mode of action and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combination of an indole and thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety , a thiazole ring , and an ethyl ester functional group . The presence of these structural components is believed to contribute significantly to its biological activity.

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol
  • CAS Number : [Pending]

Biological Activities

Research has indicated that compounds containing both thiazole and indole structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of thiazole derivatives, suggesting that this compound may possess similar effects. For instance, thiazole derivatives have been shown to inhibit the growth of bacteria and fungi through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
  • Anticancer Potential : Indole derivatives are known for their anticancer properties. This compound may act through apoptosis induction in cancer cells or by inhibiting specific oncogenic pathways . Case studies involving similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in crucial metabolic processes in pathogens or cancer cells.
  • Interference with Cell Signaling : It may disrupt signaling pathways that regulate cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cell death.

Case Studies

Recent research has provided insights into the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2 Showed cytotoxic effects on human cancer cell lines with IC50 values indicating potent activity.
Study 3 Investigated structure-activity relationships (SAR), highlighting the importance of the indole and thiazole moieties in enhancing biological activity.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-4-24-17(23)16-11(2)19-18(25-16)20-15(22)9-12-10-21(3)14-8-6-5-7-13(12)14/h5-8,10H,4,9H2,1-3H3,(H,19,20,22)

InChI Key

DMEJOWPMKOKSGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C

Origin of Product

United States

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